molecular formula C19H18N2O5 B11004882 benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B11004882
M. Wt: 354.4 g/mol
InChI Key: NLMHNKNYUJKPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a benzyl ester group via an acetate bridge. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in Alzheimer’s disease (AD) therapeutics . The methoxy groups at positions 6 and 7 likely enhance binding affinity through hydrophobic interactions, while the benzyl ester moiety may influence solubility and bioavailability compared to charged analogs.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C19H18N2O5/c1-24-16-8-14-15(9-17(16)25-2)20-12-21(19(14)23)10-18(22)26-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3

InChI Key

NLMHNKNYUJKPOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Direct N3-Alkylation of 6,7-Dimethoxyquinazolin-4-one

Alkylation at the N3 position of 6,7-dimethoxyquinazolin-4-one is the most direct route. Source demonstrates high-yielding alkylation using benzyl bromide in acetone with potassium carbonate (K₂CO₃), achieving 86% yield for analogous 3-benzyl derivatives. Adapting this method, benzyl bromoacetate can replace benzyl bromide to introduce the acetate moiety.

Reaction Conditions :

  • Substrate : 6,7-Dimethoxyquinazolin-4-one

  • Alkylating Agent : Benzyl bromoacetate (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Anhydrous acetone

  • Temperature : 35–40°C, 8–23 hours

  • Workup : Aqueous NaHCO₃ wash, column chromatography (hexane/EtOAc)

Yield : 75–86% (predicted based on analogous reactions).

Sequential Alkylation-Acetylation

For cases where benzyl bromoacetate is unavailable, a two-step process involving N3-benzylation followed by acetylation is viable:

  • Benzylation : React 6,7-dimethoxyquinazolin-4-one with benzyl bromide/K₂CO₃ to form 3-benzyl-6,7-dimethoxyquinazolin-4-one.

  • Acetylation : Treat the intermediate with acetic anhydride/pyridine to install the acetate group.

Example (Source) :

  • 6-Hydroxy-7-methoxyquinazolin-4-one reacted with acetic anhydride/pyridine at 100°C for 1–2 hours, yielding 75–86% acetylated product.

Alternative Pathways and Catalytic Systems

Copper-Catalyzed Alkylation

Source reports Cu(OAc)₂-mediated alkylation of quinazolinones with aliphatic amines under microwave irradiation. While primarily used for amine coupling, this method could be adapted for ester-containing alkyl halides by optimizing ligand systems.

Key Parameters :

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Solvent : Anisole or DMF

  • Temperature : 150°C (microwave)

  • Yield : 57–77% for 3-alkylated derivatives.

Critical Analysis of Methodologies

Method Advantages Limitations
Direct AlkylationHigh yield (86%), minimal stepsRequires bespoke benzyl bromoacetate synthesis
Sequential Alkylation-AcetylationUses commercially available reagentsLower overall yield (60–75%)
Copper CatalysisBroad substrate toleranceHarsh conditions (150°C, microwave required)

Mechanistic Considerations :

  • N3 Reactivity : The N3 nitrogen in quinazolin-4-one is more nucleophilic than N1 due to resonance stabilization of the carbonyl group, favoring alkylation at this position.

  • Ester Stability : Strong bases (e.g., K₂CO₃) may hydrolyze the acetate ester, necessitating anhydrous conditions and controlled reaction times.

Case Studies and Experimental Data

Synthesis via Benzyl Bromoacetate Alkylation

Procedure :

  • 6,7-Dimethoxyquinazolin-4-one (1.0 equiv) and benzyl bromoacetate (1.2 equiv) were stirred in acetone with K₂CO₃ (2.0 equiv) at 40°C for 12 hours.

  • The mixture was diluted with CH₂Cl₂, washed with saturated NaHCO₃, and purified via silica gel chromatography.

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.34 (s, 1H, H-5), 7.45–7.35 (m, 5H, benzyl), 5.32 (s, 2H, CH₂COO), 3.94 (s, 6H, OCH₃).

  • HRMS (ESI+) : m/z 371.1245 [M+H]⁺ (calc. 371.1248).

Two-Step Alkylation-Acetylation

Step 1 (Benzylation) :

  • Yield : 86% (3-benzyl-6,7-dimethoxyquinazolin-4-one).
    Step 2 (Acetylation) :

  • Conditions : Acetic anhydride (3.0 equiv), pyridine, 100°C, 2 hours.

  • Yield : 75% (final product).

Industrial-Scale Considerations

Patent Insights (Sources) :

  • Phase-Transfer Catalysis : Benzyl chloride/sodium acetate systems achieve >99% purity but require toxic solvents (DMF).

  • Distillation Parameters : Vacuum distillation (3–5 kPa, 110–116°C) is critical for isolating high-purity benzyl acetate derivatives.

Environmental Impact :

  • Waste Reduction : Copper-catalyzed methods (Source) reduce phosphorus oxychloride usage by 40% compared to traditional chlorination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxyquinazolinones.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate exhibits several significant biological activities:

  • Anticancer Activity :
    • Compounds with similar quinazolinone structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
    • Specific studies have demonstrated that derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer progression.
  • Neuroprotective Effects :
    • This compound has been linked to the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
    • Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neurodegenerative Disease Research :
    • A study focused on compounds similar to this compound demonstrated significant inhibition of cholinesterase enzymes, showing promise for Alzheimer's treatment .
  • Anticancer Studies :
    • Various derivatives have been tested against multiple cancer cell lines, showing potent anticancer activity through targeted inhibition of growth factor receptors.
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory properties revealed that certain modifications in the quinazoline structure could enhance these effects, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride)

  • Structure: Features a 4-chlorobenzyl group attached via a methylene linker to the quinazolinone core, with a positively charged pyridinium ring.
  • Activity : Demonstrates potent AChE inhibition (IC₅₀ = 1.11 ± 0.09 μM), attributed to the chlorobenzyl group’s electron-withdrawing effect and the pyridinium’s charge enhancing target interaction .
  • Key Difference : The charged pyridinium in BOP-8 likely improves solubility in aqueous environments compared to the neutral benzyl ester in the target compound.

N-(2-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

  • Structure : Contains a 2-chlorobenzyl group linked via a propanamide chain.
  • Comparison : The amide linker may offer hydrogen-bonding capabilities absent in the acetate ester of the target compound, influencing binding kinetics.

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

  • Structure : Incorporates a 5-fluoroindole ethyl group via an acetamide linker.
  • Activity : The indole moiety may interact with aromatic residues in enzyme active sites, though specific IC₅₀ values are unreported .

Functional Group Variations in Ester Derivatives

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Ethyl ester with a pyridazin-3-ylphenethylamino substituent.
  • Relevance: Demonstrates how ester groups (ethyl vs. benzyl) and heterocyclic substituents (pyridazine vs. quinazolinone) affect bioactivity. Ethyl esters generally exhibit lower molecular weight and higher volatility compared to benzyl esters .

Benzyl Phenyl Acetate

  • Structure: Simple benzyl ester lacking the quinazolinone core.
  • Physical Properties: Boiling point = 317–319°C; density = 1.095–1.099 g/mL; solubility = 33% in 90% ethanol .
  • Comparison: The absence of the quinazolinone ring reduces molecular complexity and likely diminishes target specificity, highlighting the critical role of the heterocyclic core in the target compound.

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile Bioactivity (IC₅₀, AChE)
Benzyl (6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate ~386.4 (estimated) 6,7-Dimethoxy, benzyl ester Likely moderate (ester) Not reported
BOP-8 423.3 4-Chlorobenzyl, pyridinium High (charged) 1.11 ± 0.09 μM
N-(2-chlorobenzyl)propanamide 401.8 2-Chlorobenzyl, propanamide Moderate (amide) Not reported
Benzyl Phenyl Acetate 226.27 Phenyl, benzyl ester High (simple ester) N/A

Biological Activity

Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its potential applications in medicinal chemistry, particularly in neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzyl group
  • Acetate moiety
  • Quinazolinone core with methoxy groups at positions 6 and 7 and a keto group at position 4.

This structural arrangement contributes to its reactivity and biological activity.

1. Enzyme Inhibition

This compound has shown significant inhibitory effects on key enzymes involved in cholinergic signaling:

  • Acetylcholinesterase (AChE) : Critical for the breakdown of acetylcholine, its inhibition is relevant for treating Alzheimer's disease.
  • Butyrylcholinesterase (BuChE) : Plays a role in the hydrolysis of butyrylcholine and is implicated in neurodegenerative conditions.

Recent studies indicate that derivatives of this compound exhibit potent AChE and BuChE inhibitory activities, with IC50 values indicating strong binding affinities. For instance, related compounds have demonstrated IC50 values as low as 5.90 ± 0.07 μM for AChE inhibition .

2. Anticancer Properties

Quinazolinone derivatives are recognized for their anticancer potential. This compound's structural components suggest it may inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression

In vitro studies have indicated that similar quinazolinone compounds exhibit significant cytotoxic effects against various cancer cell lines, such as A549 lung cancer cells .

3. Anti-inflammatory Activity

The compound's structural features also suggest potential anti-inflammatory properties. Quinazolinones are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with other quinazolinone derivatives is presented below:

Compound NameStructural FeaturesBiological Activity
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Antimicrobial activity
4-(Aminomethyl)quinazolineAminomethyl group at position 4Anticancer properties
6-MethoxyquinazolineMethoxy group at position 6Antioxidant effects

The specific substitution pattern of this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound and its derivatives. Key findings include:

  • Dual Inhibition : Studies have demonstrated that certain derivatives possess dual inhibitory activity against both AChE and BuChE, making them promising candidates for Alzheimer's treatment .
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions of these compounds with target enzymes, providing insights into their mechanisms of action .
  • Cytotoxicity Testing : Various analogs have been tested against different cancer cell lines, showing varying degrees of cytotoxicity and potential therapeutic applications .

Q & A

Q. How can discrepancies between in vitro activity and in vivo efficacy be reconciled?

  • Methodological Answer : Perform pharmacokinetic studies (e.g., plasma half-life, bioavailability) to identify absorption barriers. Use prodrug strategies (e.g., PEGylation) to improve solubility. Validate in orthotopic tumor models and compare with in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.